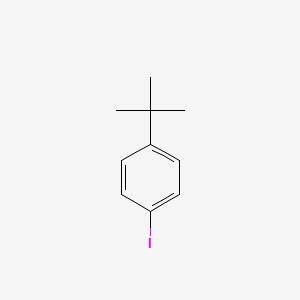

1-(Tert-butyl)-4-iodobenzene

Overview

Description

1-(Tert-butyl)-4-iodobenzene is an organic compound with the molecular formula C10H13I It is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butyl)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(tert-butyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom undergoes Sₙ2-type displacements due to steric hindrance from the bulky tert-butyl group, which restricts alternative pathways . Example reactions include:

With sodium azide:

Yields: 75–85% under reflux in DMF.

With alcohols:

Reaction with methanol in the presence of K₂CO₃ produces 4-(tert-butyl)anisole.

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | 4-(tert-butyl)azidobenzene | 85% |

| CH₃OH/K₂CO₃ | Reflux, 24h | 4-(tert-butyl)anisole | 78% |

Heck Reaction

The compound participates in palladium-catalyzed Heck couplings with alkenes. A notable example is its reaction with 2-methylprop-2-en-1-ol to form styrene derivatives, critical in synthesizing fungicide fenpropimorph :

Key conditions:

Suzuki-Miyaura Coupling

Reacts with arylboronic acids to form biaryl structures under Pd catalysis:

Optimized parameters:

-

Base: Na₂CO₃

-

Solvent: Toluene/EtOH (3:1)

-

Yield: 65–80%.

Radical-Mediated C–H Arylation

In the presence of tBuOK , 1-(tert-butyl)-4-iodobenzene generates aryl radicals for direct C–H functionalization :

-

Single-electron transfer from tBuOK forms an aryl radical anion.

-

Iodide elimination produces an aryl radical.

-

Radical addition to benzene forms a biaryl radical, which oxidizes to the final product.

Ortho-selectivity: Steric effects from the tert-butyl group direct radicals to the ortho position of substituted arenes (>80% selectivity) .

Electrophilic Iodonium Salt Formation

Reaction with acetyl hypoiodite (AcOI) in acidic conditions forms bis(4-tert-butylphenyl)iodonium salts :

Key data:

-

Confirmed via elemental analysis (C: 52.13%, H: 4.44%, I: 28.81%) .

-

Applications: Photoinitiators, electrophilic arylating agents .

Carbonylation Reactions

Under CO pressure (40 psi) with PdCl₂(PPh₃)₂, the compound forms ketones or esters :

Example: Reaction with methanol yields methyl 4-(tert-butyl)benzoate (75% yield) .

Reductive Amination

In a one-pot Heck-reductive amination pathway, the compound synthesizes fungicide fenpropimorph :

-

Heck coupling with allylic alcohol.

-

Reductive amination of the resulting alkene with morpholine.

Conditions:

Scientific Research Applications

Applications Overview

1-(Tert-butyl)-4-iodobenzene serves as a versatile intermediate in several chemical processes:

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals. |

| Medicinal Chemistry | Explored for its potential in developing new drug candidates, especially in cancer research. |

| Material Science | Employed in creating advanced materials such as polymers and resins with enhanced properties. |

| Photochemistry | Utilized in studies related to light-induced reactions and solar energy conversion. |

| Analytical Chemistry | Acts as a standard reference material for calibration in various analytical methods. |

Organic Synthesis

This compound is primarily used as an intermediate in organic synthesis. Its iodine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This compound is instrumental in the synthesis of various pharmaceuticals, including those targeting Mycobacterium tuberculosis, where it has been used to develop analogs with improved biological activity .

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities. It has been investigated for:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in antimicrobial agent development.

- Antitumor Potential : It serves as a precursor for synthesizing compounds that inhibit specific cancer cell lines . For instance, derivatives of this compound have shown promising results against various tumor types.

Material Science

In material science, this compound contributes to the production of specialty chemicals and advanced materials. Its unique structural properties enhance thermal stability and chemical resistance in polymers and resins . This application is particularly relevant for developing materials used in electronics and photonics.

Photochemistry

The compound plays a role in photochemical studies, which are crucial for understanding light-induced reactions. These reactions are significant for solar energy conversion technologies, where understanding the behavior of halogenated compounds under light exposure can lead to improved efficiency in energy capture systems .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. Its reliability aids in the calibration of instruments, ensuring accurate measurements across various chemical analyses.

Case Study 1: Development of Antimicrobial Agents

A study conducted on the synthesis of new antimicrobial agents utilized this compound as a key intermediate. The researchers successfully synthesized several derivatives that demonstrated enhanced activity against resistant strains of bacteria, showcasing the compound's potential in pharmaceutical applications .

Case Study 2: Cancer Research Applications

In cancer research, this compound has been employed to synthesize iodine-containing derivatives that exhibit significant cytotoxicity against specific cancer cell lines. The unique reactivity of the iodine atom facilitates various substitution reactions that lead to biologically active compounds .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-4-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

- 1-(Tert-butyl)-4-bromobenzene

- 1-(Tert-butyl)-4-chlorobenzene

- 1-(Tert-butyl)-4-fluorobenzene

Comparison: 1-(Tert-butyl)-4-iodobenzene is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens like bromine, chlorine, and fluorine. This results in distinct reactivity patterns and makes it particularly useful in specific organic transformations, such as coupling reactions.

Biological Activity

1-(Tert-butyl)-4-iodobenzene, with the molecular formula C10H13I, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is synthesized primarily through the iodination of 1-(tert-butyl)benzene using iodine and oxidizing agents like nitric acid or hydrogen peroxide. The reaction conditions are typically mild, resulting in high selectivity for the desired product. In industrial settings, continuous flow reactors may be used to maintain consistent quality and yield, followed by purification techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a good leaving group, facilitating various substitution reactions. Additionally, the tert-butyl group introduces steric hindrance, which influences the compound's reactivity and selectivity in biochemical interactions .

Biological Activity

Research indicates that this compound exhibits significant interactions with various biomolecules. Its potential biological activities include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Antitumor Potential : The compound has been investigated for its role in synthesizing biologically active derivatives that exhibit antitumor activity. For instance, it has been used as a precursor in the synthesis of compounds that inhibit specific cancer cell lines .

- Radiolabeling Applications : Due to its iodine content, this compound is utilized in the development of radiolabeled compounds for imaging and diagnostic purposes in medical research.

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits potential against various microbial strains. |

| Antitumor | Used in synthesizing derivatives with demonstrated activity against tumors. |

| Radiolabeling | Serves as a precursor for imaging agents in medical diagnostics. |

Case Study: Antitumor Activity

In a study focusing on the synthesis of novel aniline derivatives from aryl iodides, researchers utilized this compound to create compounds that selectively inhibited tumor growth in vitro. The results indicated that these derivatives could serve as promising leads for future antitumor therapies .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects often involves electrophilic aromatic substitution reactions. The electron-withdrawing nature of the iodine atom enhances the reactivity of the benzene ring towards nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological targets .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing 1-(tert-butyl)-4-iodobenzene?

The compound is typically synthesized via halogenation or cross-coupling reactions. A high-yield method (86%) involves reacting (4-nitrophenyl)boronic acid with perfluoroisopropyl iodide in the presence of copper powder and hydroquinone in DMF at 20°C for 24 hours . Alternatively, iodination of pre-functionalized tert-butylbenzene derivatives using iodine sources under catalytic conditions is common. Purification is achieved via flash chromatography (ethyl acetate/hexane mixtures) .

Q. How is this compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR data confirm the aromatic protons and tert-butyl group (e.g., δ 1.31 ppm for tert-butyl protons in CDCl₃) .

- HRMS : Validates molecular weight (e.g., m/z 286.043 for [M+H]⁺) .

- X-ray diffraction (XRD) : Used for crystalline derivatives to determine bond lengths and angles .

Q. What safety protocols are critical during synthesis?

- Use protective gloves, goggles, and masks to avoid skin/eye contact.

- Handle waste solvents (e.g., DMF, CH₃CN) separately and dispose via certified hazardous waste services .

Q. What are common reactivity patterns of this compound?

It participates in transition-metal-free phosphorylation with triethyl phosphite, yielding diethyl (4-(tert-butyl)phenyl)phosphonate (75–90% yield) under basic conditions (DIPEA/NaH) . The iodine atom acts as a leaving group in nucleophilic substitutions or radical-mediated reactions .

Advanced Research Questions

Q. How does the tert-butyl group influence reaction outcomes in radical coupling?

The electron-donating tert-butyl group stabilizes aryl radicals, enhancing assay yields in dehydrogenative coupling reactions. For example, replacing iodobenzene with this compound increased yields from 35% to 56% in THF-mediated C(sp³)–H activation . Steric effects may also direct regioselectivity in cross-couplings .

Q. What computational methods are used to predict the reactivity of this compound?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. How to resolve contradictions in substituent effects on reaction efficiency?

While tert-butyl groups enhance yields in radical reactions, electron-withdrawing groups (e.g., 4-Cl) reduce efficiency. Comparative studies under identical conditions (e.g., solvent, temperature) are critical. For example, 4-OMe and 4-Cl substituents decreased assay yields to 46% and 35%, respectively, versus 56% for tert-butyl . Mechanistic studies (EPR for radical detection) can clarify these disparities.

Q. How to optimize transition-metal-free phosphorylation conditions?

Key variables include:

Properties

IUPAC Name |

1-tert-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVIVQDHNKQWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189306 | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35779-04-5 | |

| Record name | 1-tert-Butyl-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35779-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035779045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-t-Butyliodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.